molecular formula C18H24N2O4 B4446137 methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate

methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate

Cat. No. B4446137
M. Wt: 332.4 g/mol
InChI Key: IIHKSIYYFGFYEI-UHFFFAOYSA-N
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Description

Methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of piperidinecarboxylate derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2 and LOX enzymes. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate in lab experiments is its high potency and specificity. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been found to exhibit a high degree of selectivity for its target enzymes, which makes it an ideal candidate for studying their activity in vitro. However, one of the limitations of using methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate is its potential toxicity. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate for use in therapeutic applications. Another area of interest is the study of the molecular mechanisms underlying the antitumor and neuroprotective effects of methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate. Additionally, the potential use of methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate in the treatment of other neurodegenerative disorders such as Parkinson's disease warrants further investigation.

Scientific Research Applications

Methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

methyl 1-(4-morpholin-4-ylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-18(22)15-6-8-20(9-7-15)17(21)14-2-4-16(5-3-14)19-10-12-24-13-11-19/h2-5,15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHKSIYYFGFYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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